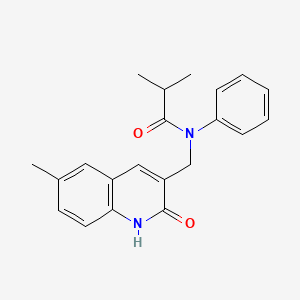![molecular formula C11H10N6O B7703465 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
科学研究应用
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a useful tool for studying the role of metal ions in biological systems.
Another area of interest is its potential as a photosensitizer for photodynamic therapy (PDT). PDT is a treatment that involves the use of a photosensitizing agent and light to selectively destroy cancer cells. This compound has been shown to have potential as a photosensitizer for PDT due to its ability to generate reactive oxygen species upon irradiation with light.
作用机制
The mechanism of action of 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole is not fully understood. However, studies have suggested that its biological activity may be due to its ability to bind to certain metal ions and generate reactive oxygen species upon irradiation with light. This activity may lead to oxidative damage and cell death in cancer cells, making it a potential candidate for PDT.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. In vitro studies have shown that this compound can selectively bind to certain metal ions, such as copper and zinc, and generate reactive oxygen species upon irradiation with light. This activity may lead to oxidative damage and cell death in cancer cells.
实验室实验的优点和局限性
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole has several advantages for lab experiments. Its unique chemical structure and potential biological activity make it a useful tool for studying the role of metal ions in biological systems and for developing new photosensitizers for PDT. However, its potential toxicity and limited solubility may limit its use in certain experiments.
未来方向
There are several future directions for research on 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole. One area of interest is the development of new photosensitizers for PDT. Further studies are needed to determine the efficacy and safety of this compound as a photosensitizer for PDT. Another area of interest is the role of metal ions in biological systems. Studies are needed to determine the specific binding sites and biological effects of this compound on different metal ions. Additionally, further studies are needed to determine the potential toxicity and safety of this compound in vivo.
合成方法
The synthesis of 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole can be achieved through several methods. One common method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde with sodium azide and methylhydrazine. The resulting product is then treated with acetic anhydride to yield the final compound. Another method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde with sodium azide and methylhydrazine in the presence of a copper catalyst. This method has been shown to produce higher yields of the desired product.
属性
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-8-12-15-16-17(8)7-10-13-14-11(18-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVKIPIAGIPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


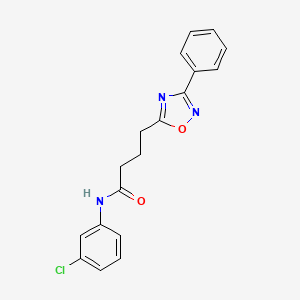
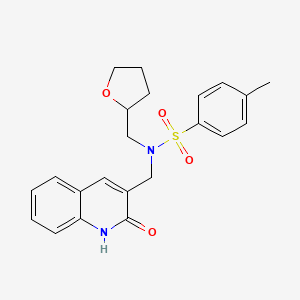
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)


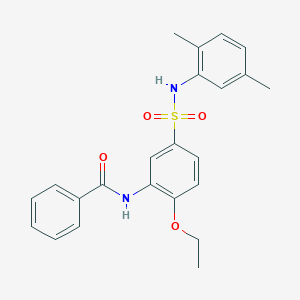
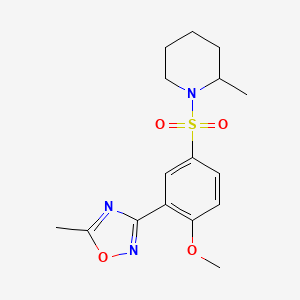
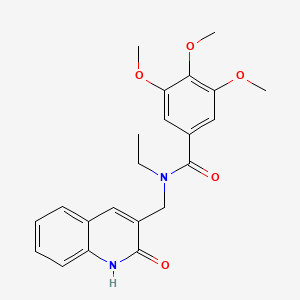
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)

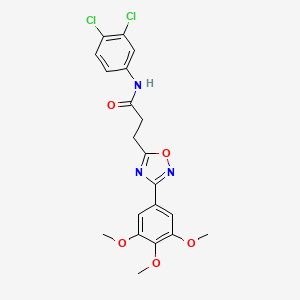
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
